molecular formula C16H18FNO2 B2515804 N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide CAS No. 1797802-35-7

N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2515804
CAS No.: 1797802-35-7
M. Wt: 275.323
InChI Key: VFGXHJBCOXFYIW-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide is an organic compound that features a furan ring substituted with dimethyl groups and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide typically involves multiple steps. One common approach starts with the preparation of 2,5-dimethylfuran, which can be synthesized from fructose through a catalytic biomass-to-liquid process . The next step involves the formation of the furan ring with the desired substituents. This can be achieved through aldol condensation reactions, followed by hydrogenation and cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes to ensure high yield and purity. The use of selective catalysts and optimized reaction conditions is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: Substitution reactions can introduce new substituents on the furan ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and fluorophenyl group can participate in various binding interactions, influencing the compound’s activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide is unique due to the combination of the furan ring with dimethyl and fluorophenyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGXHJBCOXFYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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